![molecular formula C17H10BrN3 B15245880 3-Bromo-5,6-diphenylpyrazine-2-carbonitrile](/img/structure/B15245880.png)
3-Bromo-5,6-diphenylpyrazine-2-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 3-Bromo-5,6-diphenylpyrazine-2-carbonitrile involves several steps. One common method includes the bromination of 5,6-diphenylpyrazine-2-carbonitrile using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a specific range to ensure the desired product is obtained .
Industrial production methods may involve bulk manufacturing processes where the compound is synthesized in large quantities using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Bromo-5,6-diphenylpyrazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation using potassium permanganate can yield corresponding carboxylic acids.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
The major products formed from these reactions depend on the reagents and conditions used .
Scientific Research Applications
3-Bromo-5,6-diphenylpyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-5,6-diphenylpyrazine-2-carbonitrile involves its interaction with specific molecular targets. The bromine atom and the pyrazine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-Bromo-5,6-diphenylpyrazine-2-carbonitrile can be compared with other similar compounds such as:
5,6-Diphenylpyrazine-2-carbonitrile: Lacks the bromine atom, which affects its reactivity and applications.
3-Chloro-5,6-diphenylpyrazine-2-carbonitrile: Contains a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
3-Iodo-5,6-diphenylpyrazine-2-carbonitrile:
The uniqueness of this compound lies in its specific reactivity due to the bromine atom, making it suitable for particular synthetic and research applications .
Biological Activity
3-Bromo-5,6-diphenylpyrazine-2-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. Research has indicated its potential in antimicrobial and anticancer applications, making it a candidate for further exploration in drug development.
Chemical Structure and Properties
The compound features a pyrazine ring substituted with two phenyl groups and a bromine atom, along with a carbonitrile functional group. This unique structure contributes to its reactivity and biological properties.
Biological Activities
1. Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity. In vitro studies suggest that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential enzymes .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell proliferation and survival. For instance, it has been shown to affect the expression of proteins related to apoptosis and cell cycle regulation .
Case Studies
-
Antimicrobial Efficacy
- Study : A series of tests were conducted on various bacterial strains.
- Results : The compound demonstrated Minimum Inhibitory Concentration (MIC) values as low as 5 µg/mL against certain pathogens, indicating potent antibacterial effects.
- Anticancer Mechanisms
Data Table: Biological Activity Summary
Activity Type | Target Organism/Cell Line | MIC (µg/mL) | IC50 (µM) | Mechanism of Action |
---|---|---|---|---|
Antimicrobial | S. aureus | 5 | N/A | Disruption of cell membrane integrity |
Antimicrobial | E. coli | 10 | N/A | Inhibition of essential bacterial enzymes |
Anticancer | MCF-7 (breast cancer) | N/A | 15 | Induction of apoptosis |
Anticancer | HeLa (cervical cancer) | N/A | 12 | Modulation of cell cycle proteins |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Antimicrobial Action : The compound may interact with bacterial enzymes or disrupt the integrity of the bacterial cell membrane, leading to cell lysis.
- Anticancer Action : It is believed to interfere with critical signaling pathways that regulate cell proliferation and apoptosis, potentially leading to programmed cell death in malignant cells .
Properties
IUPAC Name |
3-bromo-5,6-diphenylpyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3/c18-17-14(11-19)20-15(12-7-3-1-4-8-12)16(21-17)13-9-5-2-6-10-13/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUWOOVNTBDJHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N=C2C3=CC=CC=C3)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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